UR-144 N-(5-Hydroxypentyl)-d10
CAS No.:
Cat. No.: VC0200853
Molecular Formula: C₂₁H₁₉D₁₀NO₂
Molecular Weight: 337.52
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₁H₁₉D₁₀NO₂ |
---|---|
Molecular Weight | 337.52 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
UR-144 N-(5-Hydroxypentyl)-d10 is also known by its alternative name XLR11 N-(5-Hydroxypentyl) Metabolite-d10 . Its full chemical name is 1-(5-Hydroxypentyl)-1H-indol-3-yl-methanone-2,4,5,6,7-d10, which reflects its molecular structure with deuterium labeling at specific positions . The compound is assigned the product code U815448 in some commercial catalogs and is categorized as a Canadian standard material .
Physical and Chemical Properties
The molecular formula of UR-144 N-(5-Hydroxypentyl)-d10 is C21H19D10NO2, indicating a structure containing 21 carbon atoms, 19 hydrogen atoms, 10 deuterium atoms, 1 nitrogen atom, and 2 oxygen atoms . Its molecular weight is approximately 337.52 g/mol, which is higher than its non-deuterated counterpart due to the additional mass contributed by the deuterium atoms . The compound exists as a neat solid at standard conditions and is typically stored under controlled conditions to maintain its stability.
Relationship to Parent Compound and Metabolism
Parent Compound UR-144
UR-144 is a potent synthetic cannabinoid that demonstrates preferential binding affinity for the peripheral CB2 receptor (Ki = 1.8 nM) compared to the central CB1 receptor (Ki = 150 nM) . This selectivity profile distinguishes it from many other synthetic cannabinoids and has implications for its pharmacological effects. The parent compound has been classified as a controlled substance in numerous jurisdictions due to its psychoactive properties and potential for abuse.
Metabolic Pathway and Significance
The N-(5-hydroxypentyl) metabolite represents a significant phase I metabolite of UR-144, formed through hydroxylation of the terminal carbon of the pentyl chain . This metabolic transformation is consistent with the biotransformation patterns observed with similar cannabimimetic compounds . The metabolite can be detected in both serum and urine specimens, making it a valuable biomarker for monitoring UR-144 consumption in forensic and clinical toxicology settings .
Analytical Applications and Methodology
Role as an Internal Standard
UR-144 N-(5-Hydroxypentyl)-d10 serves primarily as an internal standard for the quantification of UR-144 N-(5-hydroxypentyl) metabolite using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The incorporation of ten deuterium atoms into the structure provides a mass shift that allows the internal standard to be distinguished from the analyte of interest while maintaining nearly identical chemical behavior during sample preparation and analysis.
Analytical Methods and Detection
Sophisticated analytical methods have been developed for the simultaneous quantification of multiple synthetic cannabinoids and their metabolites, including UR-144 N-(5-hydroxypentyl) . These methods typically employ chromatographic separation followed by mass spectrometric detection. For the non-deuterated metabolite, analytical parameters have been established, including retention times of approximately 7.78 minutes under certain chromatographic conditions . The deuterated analog would be expected to elute at a very similar retention time while producing mass spectral fragments that differ by the mass contribution of the deuterium atoms.
Method Validation Parameters
Analytical methods for detecting the non-deuterated UR-144 N-(5-OH) metabolite have demonstrated excellent validation parameters, including linearity with correlation coefficients (r²) of 0.996 ± 0.003, limits of detection (LOD) of 0.03 ng/mL, and limits of quantification (LOQ) of 0.10 ng/mL . The accuracy of these methods typically ranges from 97.9% to 102.1%, with intra-assay precision (measured as coefficient of variation) between 3.8% and 10.6% . The deuterated standard UR-144 N-(5-Hydroxypentyl)-d10 plays a crucial role in achieving such high analytical performance by compensating for matrix effects and variations in extraction efficiency.
Research Applications and Limitations
Forensic and Toxicological Applications
The primary application of UR-144 N-(5-Hydroxypentyl)-d10 is in forensic toxicology for the detection and quantification of synthetic cannabinoid use . The compound enables reliable identification and quantification of the UR-144 metabolite in biological specimens collected from suspected users. This capability is particularly important given the continuing evolution of synthetic cannabinoids and the challenges associated with their detection using conventional drug screening methods.
Comparison with Other Deuterated Standards
Related Deuterated Standards
Several other deuterated standards of synthetic cannabinoid metabolites have been developed for analytical purposes. These include compounds such as UR-144 N-(5-hydroxypentyl) metabolite-d5, which contains five deuterium atoms instead of ten . Other examples include deuterated versions of JWH-018 metabolites, such as JWH-018 N-5-hydroxypentyl-d5 . These compounds serve similar functions as internal standards but may be selected based on specific analytical requirements and the particular instrumentation being used.
Analytical Performance Comparisons
The choice between different deuterated standards may depend on factors such as the degree of isotopic labeling required, potential isotopic interference, and cost considerations. The ten-deuterium labeling in UR-144 N-(5-Hydroxypentyl)-d10 provides a substantial mass shift that minimizes the risk of spectral overlap with the non-deuterated analyte, potentially offering advantages in certain analytical scenarios compared to standards with fewer deuterium incorporations.
Future Research Directions
Emerging Analytical Techniques
Ongoing research in analytical chemistry continues to refine methods for detecting synthetic cannabinoids and their metabolites, with increasing emphasis on high-resolution mass spectrometry and other advanced techniques. The development of new analytical approaches may further enhance the utility of deuterated standards like UR-144 N-(5-Hydroxypentyl)-d10, potentially enabling more sensitive and specific detection of synthetic cannabinoid use.
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